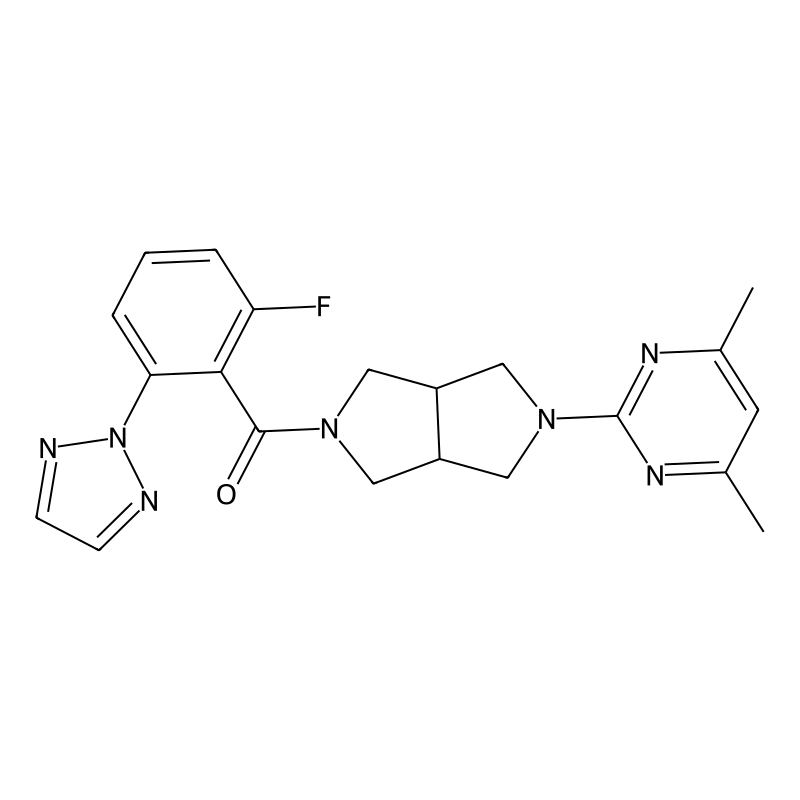Seltorexant

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Targeting the Orexin System for Mental Health Conditions
The Orexin System and Mood
The orexin system, discovered in 1998, consists of neuropeptides (orexin-A and orexin-B) and their receptors. Research suggests a link between a dysfunctional orexin system and the development of depression and anxiety [1].
Seltorexant as an Orexin Receptor Antagonist
Seltorexant acts as a selective antagonist for orexin receptors. This means it binds to the receptors and prevents orexin from exerting its effects [1].
Potential for Treating Depression and Anxiety
Studies suggest that by modulating the orexin system, seltorexant may offer therapeutic benefits for depression and anxiety disorders [1].
Source
Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety:
Seltorexant is a novel small molecule that functions as a selective antagonist of the human orexin-2 receptor. This compound is being investigated primarily for its potential therapeutic applications in treating sleep disorders and mood disorders, particularly major depressive disorder with insomnia symptoms. By inhibiting orexin signaling, which plays a crucial role in regulating wakefulness, seltorexant promotes sleep and may improve mood-related symptoms in patients suffering from depression .
The chemical structure of seltorexant is characterized by its complex arrangement, which includes elements such as a fluorinated triazole and a pyrimidine ring. Its IUPAC name is 2-[(3aR,6aS)-5-[2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine, with the molecular formula C21H22FN7O .
The primary mechanism of action of Seltorexant involves targeting the orexin system. Orexin neurons in the hypothalamus produce orexin neuropeptides, which bind to orexin receptors (OX1R and OX2R) in various brain regions. These receptors play a crucial role in regulating wakefulness and arousal []. Seltorexant acts as a selective antagonist for OX2R, preventing orexin from binding and activating this receptor. This disrupts the signaling pathway that promotes wakefulness, potentially leading to sleep induction and improved sleep quality []. Additionally, some researchers hypothesize that by improving sleep, Seltorexant may indirectly influence other neurotransmitter systems involved in mood regulation, potentially contributing to its antidepressant effects, though more research is needed to solidify this connection [].
Seltorexant has demonstrated significant biological activity as an orexin receptor antagonist. In preclinical studies, it effectively induced and prolonged sleep in animal models and showed promising results in humans by increasing sleepiness after administration. The compound's selectivity for the orexin-2 receptor has been confirmed through various receptor binding assays, indicating minimal off-target effects at clinically relevant concentrations .
Notably, in clinical trials involving patients with major depressive disorder and insomnia, seltorexant improved sleep quality and reduced depressive symptoms significantly compared to placebo treatments. The most common side effects reported were mild and included headache and nausea .
The synthesis of seltorexant can be achieved through multiple methods:
- Copper-Mediated Coupling: This method involves the transformation of benzoic acid into its corresponding acid chloride followed by coupling with triazole derivatives.
- Condensation Reactions: The synthesis includes condensing specific pyrimidine derivatives with other cyclic compounds to form the core structure of seltorexant.
- Hydrogenation: This step is crucial for modifying the intermediate compounds into their final forms necessary for the synthesis of seltorexant.
These methods emphasize efficiency and high yield while utilizing readily available starting materials .
Seltorexant is primarily being investigated for its potential applications in:
- Sleep Disorders: As a treatment for insomnia and other sleep-related issues.
- Major Depressive Disorder: Particularly in patients who experience insomnia as a co-morbidity.
- Alzheimer's Disease: Research is underway to evaluate its efficacy in managing agitation and aggression associated with this condition .
Studies have shown that seltorexant selectively interacts with the orexin-2 receptor without significant affinity for other receptors or ion channels at therapeutic concentrations. In vitro studies confirmed its selectivity by measuring intracellular calcium changes in response to receptor activation. Furthermore, pharmacokinetic studies indicated that seltorexant crosses the blood-brain barrier effectively, which is critical for its action on central nervous system targets .
Seltorexant belongs to a class of compounds targeting orexin receptors. Here are some similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Suvorexant | Orexin receptor antagonist | Approved for insomnia treatment |
| Lemborexant | Orexin receptor antagonist | Selective for both orexin receptors |
| JNJ-42847922 | Orexin receptor antagonist | Investigational status; focus on depression |
Seltorexant's uniqueness lies in its high selectivity for the orexin-2 receptor compared to these other compounds. While other antagonists may target both orexin receptors (OX1R and OX2R), seltorexant's focused action on OX2R allows for potentially fewer side effects related to wakefulness regulation while enhancing sleep quality and mood stabilization .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Drug Indication
Wikipedia
Use Classification
Dates
2: Letavic MA, Bonaventure P, Carruthers NI, Dugovic C, Koudriakova T, Lord B, Lovenberg TW, Ly KS, Mani NS, Nepomuceno D, Pippel DJ, Rizzolio M, Shelton JE, Shah CR, Shireman BT, Young LK, Yun S. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. J Med Chem. 2015 Jul 23;58(14):5620-36. doi: 10.1021/acs.jmedchem.5b00742. Epub 2015 Jul 8. PubMed PMID: 26087021.








